3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester
Description
3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester is a pyridine-based sulfonic acid ester characterized by an amino group at the 2-position, a phenyl substituent at the 5-position, and a phenyl ester moiety at the sulfonic acid group. Its molecular formula is C₁₇H₁₄N₂O₃S, with a molecular weight of 342.37 g/mol.
Properties
CAS No. |
646053-54-5 |
|---|---|
Molecular Formula |
C17H14N2O3S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
phenyl 2-amino-5-phenylpyridine-3-sulfonate |
InChI |
InChI=1S/C17H14N2O3S/c18-17-16(23(20,21)22-15-9-5-2-6-10-15)11-14(12-19-17)13-7-3-1-4-8-13/h1-12H,(H2,18,19) |
InChI Key |
LRGYMFPBJILVCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)N)S(=O)(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester typically involves multi-step organic reactions. One common method includes the sulfonation of 2-amino-5-phenylpyridine followed by esterification with phenol. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and substituted pyridine compounds .
Scientific Research Applications
3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds, while the amino group can participate in nucleophilic attacks. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Functional Group Impact
- Sulfonic Acid Ester vs. Phenolic Ester (CAPE): CAPE, a phenolic ester, exhibits significant antioxidant activity due to its catechol moiety, which scavenges reactive oxygen species (ROS) in hepatic injury models .
Halogen vs. Phenyl Substituents:
The bromo-substituted analogue (C₁₁H₉BrN₂O₃S) demonstrates increased lipophilicity compared to the phenyl-substituted target compound. Bromine’s electron-withdrawing nature may enhance electrophilic reactivity in cross-coupling reactions, whereas the phenyl group could improve binding affinity to aromatic protein domains .Sulfonamide vs. Sulfonic Acid Ester:
Sulfonamide derivatives (e.g., 2-chloro-5-trifluoromethyl-pyridine-3-sulfonic acid amide) exhibit greater metabolic stability than esters due to resistance to hydrolysis, making them preferred in drug design .
Research Findings and Pharmacological Implications
Antioxidant and Anti-inflammatory Activity
While CAPE reduces oxidative stress and inflammation in cholestatic liver injury via ROS scavenging and Kupffer cell inhibition , the target compound’s sulfonic acid ester group may offer distinct mechanisms. Sulfonic acid derivatives are known to interact with sulfotransferases or ion channels, suggesting possible modulation of cellular signaling pathways.
Stability and Bioavailability
The phenyl ester group in the target compound may confer moderate hydrolytic stability compared to alkyl esters, balancing reactivity and shelf life. However, sulfonamide analogues (e.g., 2-chloro-5-trifluoromethyl-pyridine-3-sulfonic acid amide) are more stable under physiological conditions .
Biological Activity
3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester is a complex organic compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: CHNOS. It features a pyridine ring substituted with an amino group and a sulfonic acid moiety, which contributes to its unique chemical properties. The presence of the phenyl ester enhances its versatility in biological interactions.
Mechanisms of Biological Activity
The biological activity of 3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially through competitive or non-competitive binding. The sulfonic acid group facilitates hydrogen bonding and electrostatic interactions with enzyme active sites.
- Receptor Binding : It exhibits affinity for specific receptors, modulating their activity. The phenyl group enhances hydrophobic interactions, increasing binding strength .
Biological Activities
Research indicates that this compound possesses several biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : Initial investigations have shown that 3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Data Table: Summary of Biological Activities
| Activity Type | Description | Mechanism |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Inhibition of cell wall synthesis |
| Anticancer | Induces apoptosis in cancer cells | Modulation of signaling pathways |
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways | Competitive binding to active sites |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of 3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester against several bacterial strains. Results indicated significant inhibition zones for both Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent. -
Cancer Cell Studies :
Research involving human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that this was associated with increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
